molecular formula C9H10N2O6 B1605661 Etinofen CAS No. 2544-94-7

Etinofen

Cat. No.: B1605661
CAS No.: 2544-94-7
M. Wt: 242.19 g/mol
InChI Key: DSABESMCWFGGNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etinofen can be synthesized through a multi-step process involving the nitration of phenolic compounds followed by etherification. The general synthetic route involves the following steps:

    Nitration: The nitration of phenol to produce dinitrophenol.

The reaction conditions typically involve the use of strong acids for nitration and appropriate etherifying agents under controlled temperatures to ensure the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Etinofen undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound in studying the effects of nitro groups on phenolic compounds.

    Biology: Investigated for its potential effects on plant physiology and metabolism.

    Medicine: Explored for its potential use in developing new herbicidal agents with improved efficacy and safety profiles.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

Etinofen exerts its herbicidal effects by uncoupling oxidative phosphorylation in plant cells. This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death. The molecular targets include the enzymes involved in the electron transport chain .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Another dinitrophenol herbicide with similar uncoupling properties.

    Dinoseb: A dinitrophenol derivative used as a herbicide and insecticide.

Uniqueness

Etinofen is unique in its specific structural modifications, such as the ethoxymethyl group, which may confer distinct physicochemical properties and biological activity compared to other dinitrophenol herbicides .

Conclusion

This compound, though considered obsolete, remains a compound of interest in scientific research due to its unique chemical structure and herbicidal properties

Properties

IUPAC Name

2-(ethoxymethyl)-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6/c1-2-17-5-6-3-7(10(13)14)4-8(9(6)12)11(15)16/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSABESMCWFGGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041963
Record name Etinofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2544-94-7
Record name Etinofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol,6-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164627
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Record name Etinofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-(ethoxymethyl)-4,6-dinitro-
Source European Chemicals Agency (ECHA)
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Record name ETINOFEN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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